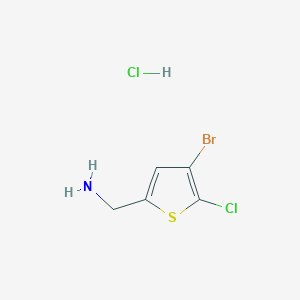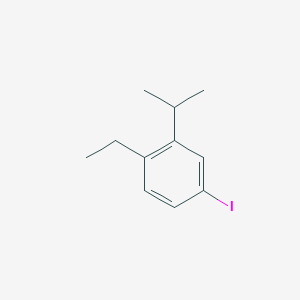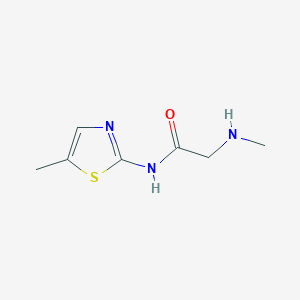
tert-Butyl 5-amino-2-bromonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 5-amino-2-bromonicotinate: is a chemical compound with the molecular formula C10H12BrNO2. It is primarily used as a building block in organic synthesis for the preparation of more complex molecules. This compound is significant due to the presence of two reactive functional groups, which make it versatile for various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl 5-amino-2-bromonicotinate typically involves the esterification of 5-amino-2-bromonicotinic acid with tert-butanol. This reaction is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate . The reaction conditions are mild and generally involve room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: The ester bond in tert-Butyl 5-amino-2-bromonicotinate can be hydrolyzed under acidic or basic conditions to form 5-amino-2-bromonicotinic acid and tert-butanol.
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of water and either an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide).
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Hydrolysis: 5-amino-2-bromonicotinic acid and tert-butanol.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 5-amino-2-bromonicotinate is used in the synthesis of various aminonicotinic acid esters, demonstrating its utility in the preparation of heterocyclic compounds. It serves as a precursor in the hetero-Cope rearrangement, leading to the synthesis of water-soluble stable free radicals.
Biology and Medicine: In medicinal chemistry, tert-butyl group derivatives, including this compound, are analyzed for their physicochemical properties and efficacy in drug development. Its role in the biosynthesis of key intermediates for drugs like atorvastatin and rosuvastatin is also significant.
Industry: The compound is integral in synthesizing pincer-type bicyclic diacyloxy- and diazaselenuranes, highlighting its role in developing complex organic structures. Its derivatives are investigated for their potential in environmental applications like MTBE oxidation in water treatment processes.
Wirkmechanismus
The mechanism of action of tert-Butyl 5-amino-2-bromonicotinate involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the ester group can be hydrolyzed under appropriate conditions. These reactions enable the compound to act as a versatile intermediate in the synthesis of more complex molecules.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 5-bromonicotinate: Similar in structure but lacks the amino group, making it less versatile for certain reactions.
tert-Butyl 5-amino-2-chloronicotinate: Similar but with a chlorine atom instead of bromine, which can affect its reactivity and the types of reactions it undergoes.
Uniqueness: tert-Butyl 5-amino-2-bromonicotinate is unique due to the presence of both an amino group and a bromine atom, which allows it to participate in a wider range of chemical reactions compared to its analogs .
Eigenschaften
Molekularformel |
C10H13BrN2O2 |
|---|---|
Molekulargewicht |
273.13 g/mol |
IUPAC-Name |
tert-butyl 5-amino-2-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)7-4-6(12)5-13-8(7)11/h4-5H,12H2,1-3H3 |
InChI-Schlüssel |
YQQOAZJUUBUNSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=C(N=CC(=C1)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


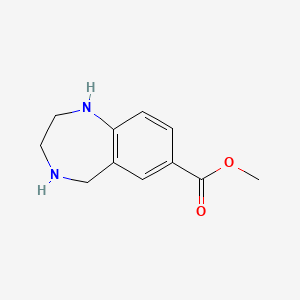

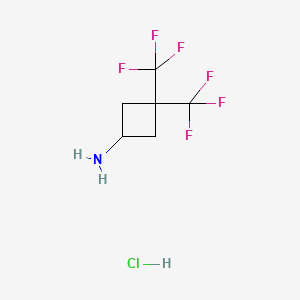
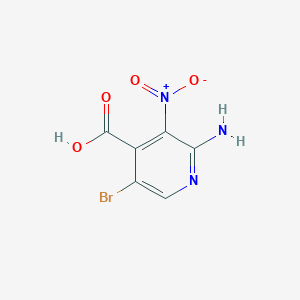

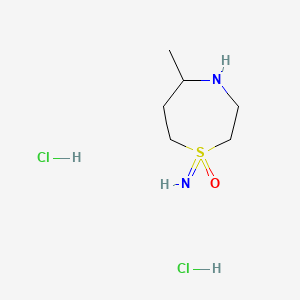
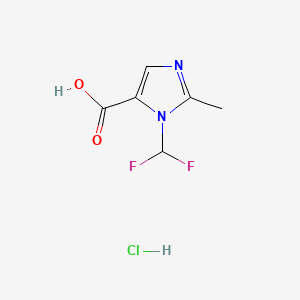

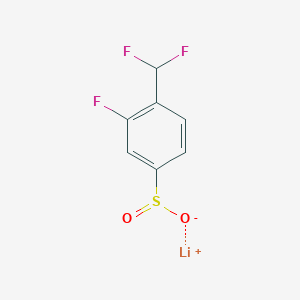
![3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-(methoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13506778.png)
